molecular formula C22H31NO5S B1674543 Latrunculin a CAS No. 76343-93-6

Latrunculin a

Número de catálogo: B1674543
Número CAS: 76343-93-6
Peso molecular: 421.6 g/mol
Clave InChI: DDVBPZROPPMBLW-IZGXTMSKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Latrunculina A: es un macrólido de 2-tiazolidinona que secuestra G-actina (actina globular) e impide el ensamblaje de F-actina (actina filamentosa). Fue aislada por primera vez de la esponja marina antes mencionada y ha suscitado un gran interés debido a sus intrigantes propiedades .

Métodos De Preparación

Rutas sintéticas:: La síntesis de la Latrunculina A implica varios pasos, incluida la ciclización y la macrolactonización. Si bien la ruta sintética exacta puede variar, los pasos clave suelen incluir la formación del anillo de tiazolidinona y la posterior macrolactonización para producir el compuesto final.

Condiciones de reacción::
  • Ciclización: La formación del anillo de tiazolidinona a menudo requiere reactivos y condiciones específicas, como cloruro de tionilo o pentóxido de fósforo.
  • Macrolactonización: El paso de macrolactonización implica el cierre del macrorciclo, generalmente mediante esterificación catalizada por ácido.

Producción industrial:: Aunque la Latrunculina A se obtiene principalmente de fuentes naturales, se están realizando esfuerzos para desarrollar rutas sintéticas escalables para la producción industrial.

Análisis De Reacciones Químicas

Tipos de reacciones:: La Latrunculina A participa en diversas reacciones químicas:

    Secuestro de G-actina: Se une a la actina monomérica, impidiendo su polimerización en filamentos de F-actina.

    Inhibición de la formación del huso mitótico: Al interrumpir la dinámica de la actina, la Latrunculina A afecta la división celular.

Reactivos y condiciones comunes::

    Cloruro de tionilo: Utilizado para la ciclización.

    Esterificación catalizada por ácido: Esencial para la macrolactonización.

Productos principales:: El producto principal de la acción de la Latrunculina A es la inhibición de la polimerización de la actina, lo que lleva a procesos celulares alterados.

Aplicaciones Científicas De Investigación

Cell Biology Research

Latrunculin A is widely utilized in cell biology to study the dynamics of the actin cytoskeleton. Its ability to disrupt actin polymerization allows researchers to investigate various cellular processes:

  • Cell Motility : By inhibiting actin polymerization, this compound helps elucidate mechanisms of cell movement. Studies have shown that it significantly impairs cell migration and invasion, making it a valuable tool for understanding cellular behaviors in both normal and pathological states .
  • Phagocytosis : Research indicates that this compound inhibits immunological phagocytosis by macrophages. It blocks the internalization of immune complexes without affecting their binding to phagocytes, highlighting the essential role of actin dynamics in the engulfment phase of phagocytosis .

Cancer Research

This compound has shown promising results in cancer research, particularly regarding its anticancer properties:

  • Inhibition of Tumor Cell Migration : Studies have demonstrated that this compound can reduce the migration and invasion of cancer cells. For instance, it has been evaluated as a potential treatment for gastric cancer, where it induced cell death and improved survival rates in mouse models by disrupting the actin cytoskeleton .
  • Anti-Invasive Properties : In prostate cancer studies, this compound was found to inhibit hypoxia-induced activation of hypoxia-inducible factor 1, which is crucial for tumor invasiveness. This suggests its potential as a therapeutic agent against metastatic cancers .

Immunological Applications

The effects of this compound on immune cells have opened avenues for research in immunology:

  • Modulation of Macrophage Function : By affecting actin dynamics, this compound alters macrophage spreading and phagocytic activity. Its differential effects on normal versus activated macrophages provide insights into immune responses during inflammation and infection .

Reproductive Biology

Recent studies have explored the use of this compound in reproductive biology:

  • Cloning Efficiency : Research indicates that this compound can improve cloning success rates by preventing premature polar body extrusion during somatic cell nuclear transfer procedures. This application highlights its potential to enhance reproductive technologies by optimizing cellular manipulations .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Cell BiologyActin dynamics studiesImpairs cell migration and alters cytoskeletal structure
Cancer ResearchTreatment for gastric and prostate cancersInduces apoptosis in cancer cells; inhibits metastasis
ImmunologyPhagocytosis inhibitionBlocks internalization while preserving binding
Reproductive BiologyEnhancing cloning efficiencyImproves birth rates in cloned mice via actin modulation

Mecanismo De Acción

La Latrunculina A interrumpe el citoesqueleto de actina uniéndose a la G-actina, impidiendo su incorporación a la F-actina. Esta interrupción afecta la forma, la motilidad y la división celular. Los objetivos moleculares incluyen los monómeros de actina y la proteína de unión a la actina gelsolina.

Comparación Con Compuestos Similares

La Latrunculina A destaca por su capacidad única de dirigirse específicamente a la dinámica de la actina. Los compuestos similares incluyen las citochalasinas y las jasplakinolidas, pero sus mecanismos difieren.

Actividad Biológica

Latrunculin A is a potent marine macrolide known for its ability to disrupt the actin cytoskeleton by sequestering monomeric actin. This compound has garnered attention not only for its role in cell biology but also for its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic use.

This compound primarily functions by binding to G-actin (globular actin), preventing its polymerization into F-actin (filamentous actin). The binding affinity of this compound to actin has been characterized, revealing a stoichiometric complex formation with an equilibrium dissociation constant ranging from 0.2 to 0.4 µM . This interaction inhibits the nucleotide exchange on actin, suggesting an allosteric effect that alters the dynamics of actin polymerization and depolymerization .

Key Mechanisms:

  • Sequestration of Monomeric Actin: this compound binds to G-actin, preventing its incorporation into filamentous structures.
  • Inhibition of Actin-Binding Proteins: It has been shown to inhibit the binding of thymosin β4 to actin, while not affecting profilin or DNase I binding .
  • Induction of Apoptosis: In various cancer cell lines, this compound has been observed to activate apoptotic pathways, specifically through caspase-3/7 activation .

Effects on Cancer Cells

Recent studies have highlighted the anticancer properties of this compound. For instance, in gastric cancer models using MKN45 and NUGC-4 cell lines, this compound demonstrated significant cytotoxic effects. The treatment led to morphological changes indicative of apoptosis, such as cell rounding and loss of adhesion .

Table 1: Summary of Anticancer Effects of this compound

Cell LineIC50 (µM)Mechanism of ActionObserved Effects
MKN450.05Induces apoptosis via caspase activationCell rounding, loss of focal adhesions
NUGC-40.05Disruption of actin cytoskeletonShrinkage and bursting of cells

Case Studies

  • Gastric Cancer Model:
    In a study involving nude mice inoculated with gastric cancer cells (MKN45), intraperitoneal administration of this compound resulted in improved survival rates without significant side effects. The study concluded that this compound could be a promising candidate for treating peritoneal dissemination in gastric cancer patients .
  • Cell Morphology and Cytoskeleton Disruption:
    Another investigation focused on the morphological changes in MKN45 and NUGC-4 cells post-treatment with this compound. The results showed a complete disruption of stress fibers and focal adhesions within 24 hours, indicating a rapid response to the drug that correlates with its mechanism as an actin-disrupting agent .

Broader Implications

The implications of this compound extend beyond cancer therapy. Its ability to modulate the cytoskeleton suggests potential applications in studying cellular motility, wound healing, and inflammatory responses due to its effects on actin dynamics . Furthermore, understanding the differential effects on various actin-binding proteins can provide insights into novel therapeutic strategies targeting cytoskeletal components in various diseases.

Propiedades

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin a
Reactant of Route 2
Latrunculin a
Reactant of Route 3
Latrunculin a
Reactant of Route 4
Latrunculin a
Reactant of Route 5
Latrunculin a
Reactant of Route 6
Latrunculin a
Customer
Q & A

Q1: What is Latrunculin A and what is its primary molecular target?

A1: this compound (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].

Q2: How does this compound interact with actin monomers?

A2: this compound binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].

Q3: Which cellular processes are affected by this compound's disruption of the actin cytoskeleton?

A3: this compound impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].

Q4: Are there differences in how this compound affects different types of actin structures?

A4: Yes, this compound appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].

Q5: Can this compound affect intracellular signaling pathways?

A5: Yes, this compound can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].

Q7: Is there spectroscopic data available for this compound?

A7: While the provided abstracts do not specify particular spectroscopic data, this compound and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].

Q8: Does this compound possess catalytic activity?

A9: this compound is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].

Q9: Have computational methods been used to study this compound?

A10: Yes, computational studies have been employed to analyze the binding of this compound and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of this compound, enabling the design of more potent and synthetically accessible analogues [].

Q10: How do structural modifications of this compound affect its activity?

A11: Diverted total synthesis approaches have revealed valuable insights into this compound's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].

Q11: Are there synthetic analogues of this compound with improved properties?

A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].

Q12: What are the safety considerations and regulations surrounding the use of this compound in research?

A12: As a potent toxin, this compound necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.

Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of this compound. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.

Q14: What in vitro models have been used to study the effects of this compound?

A14: this compound's effects have been extensively studied in various in vitro models, including:

  • Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].
  • Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].
  • Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].

Q15: Has this compound been tested in animal models?

A17: While the provided abstracts don't mention specific animal model studies, this compound has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.

Q16: Have there been any clinical trials involving this compound?

A16: this compound is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to this compound?

A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to this compound, as seen in yeast studies where a mutation in actin (D157E) confers resistance to this compound by altering its binding site [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.